tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
tert-Butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core. This scaffold is of interest in medicinal chemistry due to its structural similarity to pyrimidine-based kinase inhibitors, such as EGFR inhibitors .
Properties
IUPAC Name |
tert-butyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-11(2,3)18-10(17)16-4-6-7(5-16)14-9(13)15-8(6)12/h4-5H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCQQMZPEMELPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676980 | |
| Record name | tert-Butyl 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-28-7 | |
| Record name | tert-Butyl 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dichloropyrimidine and ethyl acetoacetate under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Chlorination: The chloro substituent is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group is a good leaving group, making the compound amenable to nucleophilic substitution reactions to introduce various substituents.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted pyrrolopyrimidines.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate as an antitumor agent. It has been shown to inhibit the growth of cancer cells by targeting specific metabolic pathways.
Case Study: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)
Research indicates that this compound inhibits GARFTase, an enzyme involved in purine biosynthesis. In vitro studies demonstrated that compounds similar to tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine effectively reduced cell proliferation in human cancer cell lines expressing folate receptors .
Selective Targeting of Folate Receptors
The compound exhibits selectivity for folate receptors, which are overexpressed in various tumors. This selectivity allows for targeted delivery of therapeutic agents to cancer cells while minimizing effects on normal tissues.
Data Table: Inhibition Potency and Selectivity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Tert-butyl 2-amino-4-chloro... | GARFTase | 0.5 | High |
| Similar Compound A | Dihydrofolate Reductase | 1.2 | Moderate |
| Similar Compound B | Thymidylate Synthase | 3.5 | Low |
Potential as a GSK-3β Inhibitor
Glycogen synthase kinase 3 beta (GSK-3β) is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds derived from the pyrrolo[3,4-d]pyrimidine scaffold have shown promise as GSK-3β inhibitors.
Case Study: Structure-Activity Relationship Studies
A series of derivatives based on the pyrrolo[3,4-d]pyrimidine structure were synthesized and evaluated for their GSK-3β inhibitory activity. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibition .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The amino and chloro groups can interact with active sites of enzymes, while the pyrrolopyrimidine core provides a stable scaffold for binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Ethyl Ester Analog
- Compound: Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.
- Key Differences : Ethyl ester replaces the tert-butyl group.
- Properties :
Dichloro Derivative
- Compound : tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.
- Key Differences : Additional chlorine at the 2-position.
- Properties :
Morpholino-Substituted Analog
- Compound: tert-Butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.
- Key Differences: Morpholino group replaces the 4-chloro substituent.
- Properties: Molecular Weight: 340.81 g/mol. Pharmacological Potential**: Morpholino groups enhance solubility and bioavailability .
Core Structure Modifications
Pyrido[4,3-d]Pyrimidine Analogs
- Compound: tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate.
- Key Differences : Pyrido ring replaces pyrrolo, introducing an additional nitrogen.
- Properties :
Fluorophenyl-Substituted Derivative
Physical and Chemical Properties
Biological Activity
Tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 236.27 g/mol
- CAS Number : 1105187-42-5
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that this compound may inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme crucial for purine biosynthesis. Inhibition of GARFTase can lead to reduced proliferation of cancer cells due to disrupted nucleotide synthesis .
Antitumor Activity
Research indicates that compounds similar to tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit potent antitumor activity. For instance, studies involving related pyrrolo[2,3-d]pyrimidines demonstrated significant inhibition of human tumor cell lines at subnanomolar concentrations, highlighting their potential as selective anticancer agents. The selectivity is attributed to their ability to target folate receptors (FRs) over the reduced folate carrier (RFC), providing a paradigm for selective tumor targeting .
Case Studies
- In Vitro Studies : In vitro assays revealed that the compound effectively inhibited the growth of various human cancer cell lines, including KB (cervical cancer), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer). The observed IC values were in the low nanomolar range, indicating high potency .
- In Vivo Studies : In severe combined immunodeficient (SCID) mice bearing SKOV3 tumors, the administration of related compounds led to significant tumor regression. The efficacy was linked to the selective uptake by cancerous cells expressing FRα and PCFT (proton-coupled folate transporter) .
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Weight | Antitumor Activity (IC) | Mechanism of Action |
|---|---|---|---|---|
| This compound | 1105187-42-5 | 236.27 g/mol | Low nanomolar range | GARFTase inhibition |
| Related Compound A | 903129-71-5 | 290.15 g/mol | Subnanomolar | Selective FR targeting |
| Related Compound B | - | - | Subnanomolar | GARFTase inhibition |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Preparation of a pyrrolo[3,4-d]pyrimidine core via cyclization of substituted pyrimidine precursors. For example, coupling ethyl cyanoacetate derivatives with halogenated intermediates under basic conditions (e.g., NaH in DMF) to form the bicyclic scaffold .
- Step 2 : Introduction of the tert-butyl carbamate group using Boc anhydride ((Boc)₂O) in the presence of a base like DMAP or NaH .
- Step 3 : Selective chlorination at the 4-position using POCl₃ or PCl₃ under controlled conditions to avoid over-chlorination. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or preparative TLC is recommended for isolating the final product .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. Use airtight containers made of glass or chemically resistant polymers. Avoid exposure to moisture, light, or strong acids/bases, as the tert-butyl ester group is susceptible to cleavage under acidic conditions (e.g., TFA) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., characteristic shifts for the tert-butyl group at ~1.4 ppm and aromatic protons in the pyrrolo-pyrimidine ring at 6.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₄ClN₃O₂: ~280.07) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Questions
Q. How can researchers optimize the chlorination step to minimize by-products like over-chlorination or ring degradation?
- Methodological Answer :
- Reagent Selection : Use POCl₃ with catalytic DMAP at 80–100°C for regioselective chlorination. Avoid excess reagent to prevent di- or tri-chlorinated by-products .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation. Quench the reaction immediately after the desired product dominates.
- Workup : Neutralize excess POCl₃ with ice-cold NaHCO₃ and extract with DCM to isolate the chlorinated product .
Q. What strategies are effective in resolving enantiomers or diastereomers during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for enantiomer separation .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate diastereomers if the compound forms stable crystalline salts with chiral acids (e.g., tartaric acid) .
- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Pd-XPhos systems) during key steps to bias stereochemistry .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream reactions?
- Methodological Answer :
- Protection/Deprotection : The tert-butyl group stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA in DCM) for removal. Ensure inert conditions during deprotection to prevent side reactions .
- Electronic Effects : The electron-donating tert-butyl group may reduce electrophilicity at adjacent positions, impacting coupling reactions (e.g., Suzuki-Miyaura). Optimize catalyst loading (e.g., Pd(OAc)₂ with XPhos) and base (e.g., Cs₂CO₃) to enhance reactivity .
Q. What computational methods can predict the compound’s stability or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and assess susceptibility to hydrolysis .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., kinase enzymes). Validate predictions with SPR or ITC assays .
Contradictions & Mitigations
- Synthesis Route Variability : and describe divergent chlorination conditions (POCl₃ vs. PCl₃). Mitigate by screening both methods with small-scale reactions to determine optimal yields.
- Storage Recommendations : specifies 2–8°C, while lacks explicit temperature guidelines. Prioritize inert, low-temperature storage to align with broader chemical stability principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
